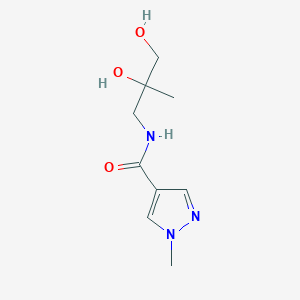![molecular formula C12H15NO5 B7579201 2-Hydroxy-3-[(2-methoxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7579201.png)
2-Hydroxy-3-[(2-methoxybenzoyl)amino]-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-[(2-methoxybenzoyl)amino]-2-methylpropanoic acid, also known as Meclofenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, fever, and inflammation. It belongs to the family of fenamate drugs and is known to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.
Mécanisme D'action
2-Hydroxy-3-[(2-methoxybenzoyl)amino]-2-methylpropanoic acid acid inhibits the activity of COX enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response, and their inhibition by 2-Hydroxy-3-[(2-methoxybenzoyl)amino]-2-methylpropanoic acid acid leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
2-Hydroxy-3-[(2-methoxybenzoyl)amino]-2-methylpropanoic acid acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, it has also been shown to reduce the production of reactive oxygen species (ROS), which are known to play a role in inflammation and tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Hydroxy-3-[(2-methoxybenzoyl)amino]-2-methylpropanoic acid acid for lab experiments is its well-established mechanism of action. This makes it a useful tool for studying the role of prostaglandins in various physiological processes. However, one limitation of 2-Hydroxy-3-[(2-methoxybenzoyl)amino]-2-methylpropanoic acid acid is its potential to cause gastrointestinal side effects, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-Hydroxy-3-[(2-methoxybenzoyl)amino]-2-methylpropanoic acid acid. One area of interest is its potential use in cancer treatment. Further studies are needed to determine the optimal dosage and administration schedule for 2-Hydroxy-3-[(2-methoxybenzoyl)amino]-2-methylpropanoic acid acid in cancer patients. Another area of interest is the potential use of 2-Hydroxy-3-[(2-methoxybenzoyl)amino]-2-methylpropanoic acid acid in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Finally, there is also a need for further research on the long-term safety and efficacy of 2-Hydroxy-3-[(2-methoxybenzoyl)amino]-2-methylpropanoic acid acid, particularly with regard to its potential to cause gastrointestinal side effects.
Méthodes De Synthèse
The synthesis of 2-Hydroxy-3-[(2-methoxybenzoyl)amino]-2-methylpropanoic acid acid involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This is then reacted with 2-amino-3-hydroxy-2-methylpropanoic acid to form 2-Hydroxy-3-[(2-methoxybenzoyl)amino]-2-methylpropanoic acid acid.
Applications De Recherche Scientifique
2-Hydroxy-3-[(2-methoxybenzoyl)amino]-2-methylpropanoic acid acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in treating various conditions such as rheumatoid arthritis, osteoarthritis, and menstrual cramps. In addition, 2-Hydroxy-3-[(2-methoxybenzoyl)amino]-2-methylpropanoic acid acid has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
2-hydroxy-3-[(2-methoxybenzoyl)amino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-12(17,11(15)16)7-13-10(14)8-5-3-4-6-9(8)18-2/h3-6,17H,7H2,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDDNVOIEIDUQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1OC)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3-[(2-methoxybenzoyl)amino]-2-methylpropanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-Methyl-2-[2-(1-methylpiperidin-2-yl)ethylsulfanyl]imidazol-4-yl]methanol](/img/structure/B7579151.png)

![3-[(4-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579158.png)
![3-[(3,5-Dimethoxy-4-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579163.png)

![N-[(1-cyclohexyltriazol-4-yl)methyl]ethanamine](/img/structure/B7579173.png)
![3-[(3,5-Dimethylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579180.png)
![N-[(5-bromothiophen-3-yl)methyl]-5-(methoxymethyl)-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B7579211.png)
![3-[(4-Bromo-2-chlorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579214.png)
![3-[(3-Fluorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579217.png)
